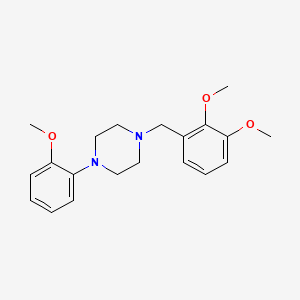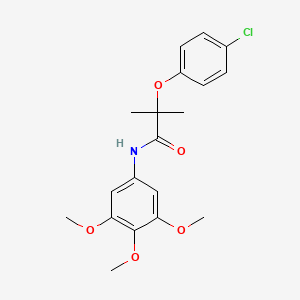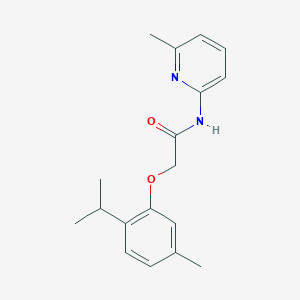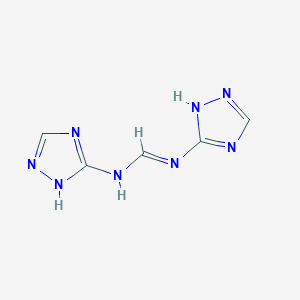
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea, also known as NMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. NMU is a potent and selective agonist for the G protein-coupled receptor GPR66, which has been implicated in a variety of physiological and pathological processes.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea acts as an agonist for GPR66, activating downstream signaling pathways that regulate various physiological processes. The exact mechanism of action of GPR66 is not fully understood, but it is thought to involve the activation of G proteins and subsequent modulation of intracellular signaling cascades. Further research is needed to fully elucidate the mechanism of action of this compound and GPR66.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of circadian rhythm, regulation of energy metabolism, and modulation of pain sensitivity. In addition, this compound has been implicated in the regulation of immune function and the pathogenesis of certain diseases, such as cancer and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea in lab experiments is its specificity for GPR66, which allows for the selective modulation of downstream signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other GPR66 agonists, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
Future research on N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66 should focus on elucidating the exact mechanism of action of these compounds and their role in various physiological and pathological processes. In addition, further studies are needed to investigate the potential therapeutic applications of this compound and other GPR66 agonists in the treatment of diseases such as cancer and metabolic disorders. Finally, the development of more potent and selective GPR66 agonists may help to overcome some of the limitations of this compound and other currently available compounds.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea can be synthesized using a variety of methods, including the condensation of 5-chloro-2-methoxyaniline with 1-naphthylisocyanate in the presence of a base such as triethylamine. The resulting product can be purified using chromatographic techniques such as HPLC or column chromatography. Other methods for synthesizing this compound have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been used extensively as a tool compound to study the function of GPR66, which is a relatively understudied G protein-coupled receptor. GPR66 has been implicated in a variety of physiological processes, including regulation of circadian rhythm, control of energy metabolism, and modulation of pain sensitivity. In addition, GPR66 has been shown to be upregulated in certain types of cancer, suggesting a potential role in tumorigenesis.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOLBLICDLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)


![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)




![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)